Methyl 4-(azepane-1-carbothioylamino)benzoate
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Overview
Description
Methyl 4-(azepane-1-carbothioylamino)benzoate: is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of an azepane ring, a carbothioylamino group, and a methyl ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(azepane-1-carbothioylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with azepane-1-carbothioyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to form the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Catalyst: Triethylamine or pyridine
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(azepane-1-carbothioylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, substituted benzoates
Scientific Research Applications
Chemistry: Methyl 4-(azepane-1-carbothioylamino)benzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents. It is investigated for its potential use in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and coatings. Its reactivity and stability make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of Methyl 4-(azepane-1-carbothioylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The azepane ring and carbothioylamino group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- Methyl 4-(phenylcarbamoyl)benzoate
- Methyl 4-(piperidin-1-ylcarbonyl)benzoate
- Methyl 4-(morpholine-4-carbonyl)benzoate
Comparison: Methyl 4-(azepane-1-carbothioylamino)benzoate is unique due to the presence of the azepane ring and carbothioylamino group, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles. For instance, the azepane ring provides a distinct steric and electronic environment, influencing the compound’s interactions with biological targets.
Properties
IUPAC Name |
methyl 4-(azepane-1-carbothioylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-19-14(18)12-6-8-13(9-7-12)16-15(20)17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFNYDMNLUVJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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